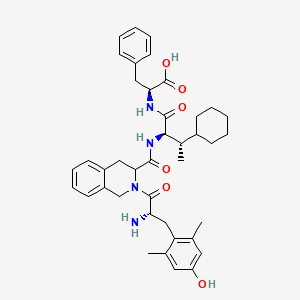

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

Description

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to optimize receptor selectivity and potency. It incorporates two critical structural modifications:

- Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .

- beta-MeCha (beta-methyl-cyclohexylalanine): Introduces stereochemical constraints that influence receptor interaction. The (2R,3S) configuration of beta-MeCha is pivotal for balancing delta (δ) opioid receptor antagonism and mu (μ) opioid receptor activity .

This compound exhibits a Ki of 55 nM for μ receptors and 0.48 nM for δ receptors in radioligand binding assays, demonstrating high δ selectivity (μ/δ ratio = ~114.5) .

Properties

Molecular Formula |

C40H50N4O6 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1 |

InChI Key |

GWHRSTGESQKJIQ-FVTMYMNWSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Synthesis Protocols for Key Amino Acid Derivatives

-

Dmt Synthesis : L-tyrosine undergoes dimethylation at the 2' and 6' positions using methyl iodide under basic conditions.

-

Tic Synthesis : Formed via cyclocondensation of L-phenylalanine with formaldehyde under acidic conditions, followed by oxidation to the carboxylic acid.

-

β-MeCha Synthesis : Cyclohexylalanine is β-methylated using cyclohexyl bromide and sodium hydride in DMF, with strict stereochemical control to achieve the (2R,3S) configuration.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for assembling H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH, leveraging Fmoc/t-Bu chemistry for sequential coupling.

Table 2: SPPS Protocol for H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH

| Step | Component | Resin | Coupling Reagent | Deprotection Agent | Time |

|---|---|---|---|---|---|

| 1 | C-terminal Phe | Rink amide AM resin (0.25 mmol/g) | HBTU/DIPEA | 20% piperidine/DMF | 1h |

| 2 | β-MeCha | -- | HOBt/DIC | 20% piperidine/DMF | 2h |

| 3 | Tic | -- | Oxyma Pure/DIC | 20% piperidine/DMF | 1.5h |

| 4 | Dmt | -- | TBTU/NMM | 20% piperidine/DMF | 3h |

-

Resin Loading : The C-terminal phenylalanine (Phe) is anchored to Rink amide resin (0.25 mmol/g loading).

-

Coupling Conditions : HOBt/DIC or TBTU/NMM ensures efficient activation, particularly for sterically hindered residues like β-MeCha.

-

Stereochemical Control : The (2R,3S)-β-MeCha configuration is preserved using pre-synthesized, optically pure derivatives.

Solution-Phase Peptide Synthesis

Alternative solution-phase methods are employed for large-scale production, particularly for intermediates requiring precise stereochemical fidelity.

Table 3: Solution-Phase Coupling Sequence

| Step | Segment | Solvent | Coupling Agent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | H-Dmt-Tic-OH | DMF | WSC/HOBt | 0°C → RT, 24h | 89% |

| 2 | (2R,3S)-β-MeCha-Phe-OH | DCM | EDC/HOAt | RT, 12h | 76% |

| 3 | Final assembly | DMF | HATU/DIPEA | RT, 24h | 68% |

-

Fragment Condensation : The peptide is synthesized in two segments (H-Dmt-Tic-OH and β-MeCha-Phe-OH) to minimize racemization.

-

Activation Strategies : HATU and HOAt enhance coupling efficiency for β-MeCha, which exhibits steric hindrance.

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC and characterized using advanced spectroscopic techniques.

Table 4: HPLC Purification Parameters

| Column | Mobile Phase | Gradient | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|---|

| C18 (250 × 21.2 mm) | A: 0.1% TFA/H₂O B: 0.1% TFA/ACN | 20% B → 50% B (15 min) | 10 mL/min | 12.3 min | ≥98% |

-

Analytical Data :

Critical Challenges and Optimizations

-

Stereochemical Integrity : Racemization during β-MeCha coupling is mitigated by using pre-formed (2R,3S)-β-MeCha and low-temperature coupling.

-

Solubility Issues : DMF/DCM mixtures (3:1) enhance solubility of hydrophobic segments during SPPS.

-

Byproduct Formation : Trifluoroacetic acid (TFA) in cleavage cocktails minimizes tert-butyl side products.

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.

Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.

Substitution: The aromatic rings in the Dmt and Phe residues can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced peptide fragments.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH has several scientific research applications, including:

Opioid Receptor Research: It is used to study the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists.

Pharmacological Studies: The compound is employed in assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors.

Drug Development: It serves as a lead compound for the development of new analgesics with reduced side effects and lower potential for tolerance and dependence.

Mechanism of Action

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH exerts its effects by binding to delta-opioid receptors (OPRD1) in the central nervous system. The binding of this compound to the receptor inhibits the activation of G-proteins, thereby blocking the downstream signaling pathways that mediate pain perception . The unique structure of the compound, particularly the presence of Dmt and beta-MeCha residues, enhances its binding affinity and selectivity for delta-opioid receptors .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of beta-MeCha profoundly affects pharmacological profiles:

| Compound | Ki (μ, nM) | Ki (δ, nM) | Selectivity (μ/δ) | Functional Activity |

|---|---|---|---|---|

| H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH | 55 | 0.48 | 114.5 | δ antagonist, weak μ interaction |

| H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH | 1400 | 0.48 | 2916.7 | Potent δ antagonist (Ke = 0.24 nM) |

| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH | 580 | – | – | Low δ affinity, moderate μ activity |

| H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH | 280 | – | – | Mixed μ agonist/δ antagonist |

Key Findings :

C-Terminal Modifications

Replacing the C-terminal -OH group with -NH2 alters receptor interactions:

| Compound | Ki (μ, nM) | Ki (δ, nM) | Selectivity (μ/δ) |

|---|---|---|---|

| This compound | 55 | 0.48 | 114.5 |

| H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 | 200 | – | – |

| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 | 290 | – | – |

Key Findings :

Comparison with Dmt-Tic-Ala-X Series

The Dmt-Tic-Ala-X series (X = hydrophobic substituents) shows distinct profiles:

| Compound | Ki (δ, nM) | Ki (μ, nM) | Selectivity (μ/δ) | Functional Activity |

|---|---|---|---|---|

| H-Dmt-Tic-Ala-NH-1-adamantyl | 0.06 | 2.5 | 41.7 | δ antagonist, μ partial agonist |

| H-Dmt-Tic-Ala-NHtBu | 0.2 | 11 | 55.0 | δ antagonist |

| This compound | 0.48 | 55 | 114.5 | δ antagonist |

Key Findings :

Parent Compound: H-Tyr-Tic-Cha-Phe-OH

The unmodified parent peptide exhibits significantly lower potency:

- Ki (μ) = 3600 nM, Ki (δ) = Not reported .

- Introduction of Dmt and beta-MeCha improves δ affinity by ~7500-fold and μ affinity by ~65-fold .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.